molecular formula C11H11NO3 B13892825 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid

Cat. No.: B13892825
M. Wt: 205.21 g/mol
InChI Key: YCABHIURAJMNAN-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and carboxylic acid groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-methoxy-1-methylindole-6-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-12-4-3-8-9(12)5-7(11(13)14)6-10(8)15-2/h3-6H,1-2H3,(H,13,14)

InChI Key

YCABHIURAJMNAN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2OC)C(=O)O

Origin of Product

United States

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